![molecular formula C11H10ClN3O2S2 B3035264 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306977-05-9](/img/structure/B3035264.png)
5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide
Overview
Description
“5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” is a chemical compound with the molecular formula C11H10ClN3O2S2 . It has an average mass of 315.799 Da and a monoisotopic mass of 314.990295 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of “5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” include a molecular formula of C11H10ClN3O2S2, an average mass of 315.799 Da, and a monoisotopic mass of 314.990295 Da .Scientific Research Applications
Antibacterial and Antifungal Agents
The sulfinyl-thiadiazole scaffold in this compound has shown promise as an antibacterial and antifungal agent. Researchers have explored its potential to inhibit microbial growth by disrupting essential cellular processes. Its mechanism of action involves interfering with cell wall synthesis or membrane integrity, making it a candidate for novel antimicrobial therapies .
Anti-Inflammatory Properties
Inflammation plays a central role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies suggest that 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide may modulate inflammatory pathways. By targeting specific enzymes or cytokines, it could contribute to the development of anti-inflammatory drugs .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, demand effective neuroprotective agents. This compound’s unique structure may confer neuroprotective properties by reducing oxidative stress, enhancing neuronal survival, or modulating neurotransmitter systems. Further investigations are needed to validate its potential in this area .
Anticancer Activity
Researchers have explored the antiproliferative effects of 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide against cancer cells. It may interfere with cell cycle progression, induce apoptosis, or inhibit angiogenesis. Its selectivity toward cancer cells and minimal toxicity to normal cells make it an exciting candidate for cancer therapy .
Materials Science and Organic Electronics
Beyond biological applications, this compound has caught the attention of materials scientists. Its conjugated system and electron-rich sulfur atoms make it suitable for organic electronics. Researchers have investigated its use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) .
Future Directions
The future directions for research on “5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” could involve further exploration of its potential biological activities. Given the antiviral activity observed in similar compounds , it may be worthwhile to investigate this compound’s potential as an antiviral agent. Additionally, the synthesis process could be optimized or modified to improve yield or create new derivatives with potentially useful properties.
Mechanism of Action
Target of Action
The primary targets of the compound “5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” are currently unknown
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N-ethylthiadiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S2/c1-2-13-10(16)9-11(18-15-14-9)19(17)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJDEFCXIEJBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160684 | |
Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
CAS RN |
306977-05-9 | |
Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306977-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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